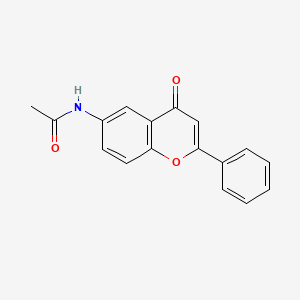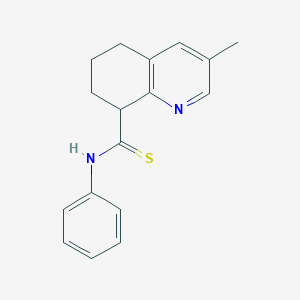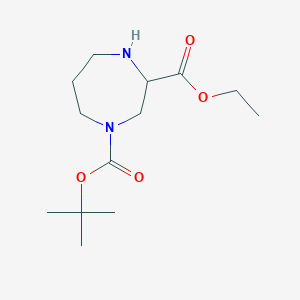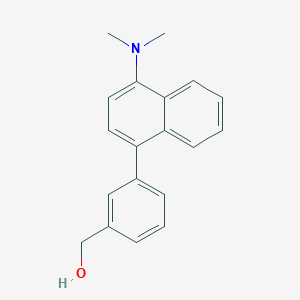
6-Anilino-7-chloroquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-(phenylamino)quinoline-5,8-dione is a synthetic compound derived from the quinoline family. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a quinoline core with a chlorine atom at the 7th position and a phenylamino group at the 6th position, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(phenylamino)quinoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like benzene. The mixture is stirred at room temperature, and the product is isolated by removing the solvent and purifying the residue through flash chromatography using a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-6-(phenylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more reduced forms, altering its electronic properties.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: As a precursor for synthesizing other bioactive quinoline derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Industry: Used in the development of new materials and chemical processes due to its versatile reactivity.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to the induction of apoptosis in cancer cells. This mechanism is independent of the tumor suppressor p53, making it effective in both p53-wild type and p53-null cancer cells .
Comparaison Avec Des Composés Similaires
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: Another derivative with a piperidine group instead of a phenylamino group, known for its anticancer activity.
6,7-Dichloroquinoline-5,8-dione: The precursor compound used in the synthesis of 7-chloro-6-(phenylamino)quinoline-5,8-dione.
Uniqueness: 7-Chloro-6-(phenylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key signaling pathways in a p53-independent manner sets it apart from other similar compounds.
Propriétés
Numéro CAS |
61431-03-6 |
|---|---|
Formule moléculaire |
C15H9ClN2O2 |
Poids moléculaire |
284.69 g/mol |
Nom IUPAC |
6-anilino-7-chloroquinoline-5,8-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-13(18-9-5-2-1-3-6-9)14(19)10-7-4-8-17-12(10)15(11)20/h1-8,18H |
Clé InChI |
VIDAPWOCSDTKSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)


![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)




![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)
